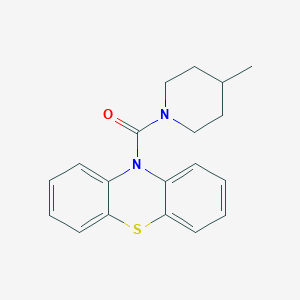
10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE is a compound belonging to the phenothiazine class, which is known for its diverse applications in medicinal chemistry and materials science. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, making them versatile for various chemical modifications and applications .
Vorbereitungsmethoden
The synthesis of 10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE typically involves the reaction of phenothiazine with 4-methylpiperidine-1-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .
Analyse Chemischer Reaktionen
10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at specific positions on the phenothiazine ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used .
Wissenschaftliche Forschungsanwendungen
10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE involves its interaction with specific molecular targets and pathways. Phenothiazines are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain their antipsychotic effects . Additionally, they can inhibit certain enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
10-(4-METHYLPIPERIDINE-1-CARBONYL)PHENOTHIAZINE can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication with similar structural features but different functional groups.
Promethazine: Used as an antihistamine and antiemetic, it has a similar phenothiazine core but different substituents.
Periciazine: Another phenothiazine derivative used in psychiatry, with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other phenothiazine derivatives .
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-10-12-20(13-11-14)19(22)21-15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)21/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFBCCJZFWGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














